molecular formula C20H23N3O3 B2875463 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide CAS No. 2034194-55-1

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide

Cat. No.: B2875463
CAS No.: 2034194-55-1
M. Wt: 353.422
InChI Key: XFGHQLYEKIMIGT-IBOPQAGSSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide (CAS 2034194-55-1) is a chemical compound with a molecular formula of C20H23N3O3 and a molecular weight of 353.41 g/mol . This reagent features a stereospecific (1r,4r)-cyclohexyl core linked to a pyrimidine ring and an isochroman carboxamide group, a structure often explored in medicinal chemistry for its potential to modulate protein-protein interactions . The compound has a calculated XLogP3 of 2.8 and a topological polar surface area of 73.3 Ų . While its specific biological mechanism of action is not fully elucidated in the public literature, its molecular architecture suggests it is a valuable scaffold for basic pharmaceutical research and high-throughput screening campaigns. Researchers can utilize this compound as a building block in organic synthesis or as a lead structure in developing novel therapeutic agents. Available for research use only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(18-17-5-2-1-4-14(17)10-13-25-18)23-15-6-8-16(9-7-15)26-20-21-11-3-12-22-20/h1-5,11-12,15-16,18H,6-10,13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGHQLYEKIMIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2C3=CC=CC=C3CCO2)OC4=NC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isochroman-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

The compound has the following molecular formula: C18H21N3O4S. Its structure features a cyclohexyl group linked to a pyrimidine moiety via an ether bond, which is significant for its biological interactions.

Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in disease processes.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain cytochrome P450 enzymes, such as CYP51 and CYP5122A1, which are crucial in sterol biosynthesis in Leishmania species. The inhibition of these enzymes may lead to disrupted membrane integrity in parasites, thereby exhibiting antileishmanial activity. For instance, analogs of this compound have shown low micromolar EC50 values against L. donovani promastigotes, indicating effective growth inhibition .

Antileishmanial Activity

A study characterized the compound's analogs as potent inhibitors of L. donovani proliferation. The most effective analogs demonstrated selectivity for inhibiting CYP5122A1 over CYP51, with IC50 values ≤ 1 µM . This selectivity suggests potential for developing targeted therapies against leishmaniasis.

Cytotoxicity and Selectivity

In vitro studies have evaluated the cytotoxic effects of this compound on mammalian cell lines compared to Leishmania species. The findings indicated that while some compounds were toxic to mammalian cells at higher concentrations, others maintained a favorable selectivity index, suggesting therapeutic viability .

Data Table: Biological Activity Overview

Activity Target IC50 (µM) Effect
Inhibition of CYP51Leishmania≤ 1Disruption of sterol biosynthesis
Inhibition of CYP5122A1Leishmania≤ 1Antileishmanial activity
CytotoxicityMammalian cellsVariesPotential toxicity at high doses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the literature, focusing on structural features, synthesis, and analytical data.

Cyclohexanecarboxamide Derivatives

Compound from : N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide shares a cyclohexanecarboxamide core but substitutes the pyrimidinyloxy group with a methoxyphenyl moiety.

  • Synthesis : Synthesized via THF/MeOH solvent systems with K₂CO₃, yielding ~57% after column chromatography . This contrasts with the target compound’s likely need for stereoselective synthesis due to its trans-cyclohexyl configuration.
  • Key Differences : The methoxyphenyl group may increase lipophilicity compared to the target’s pyrimidinyloxy substituent, which could enhance solubility via hydrogen bonding.

Pyrimidine-Containing Carboxamides

Compound from : 2-Amino-N-(4-fluorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide features a pyrimidine-carboxamide scaffold but lacks the cyclohexyl backbone.

  • Analytical Data : IR spectra show a carbonyl stretch at 1648 cm⁻¹, typical for carboxamides . The target compound’s pyrimidinyloxy group may exhibit similar IR peaks but with additional signals from the cyclohexyl and isochroman groups.
  • Physical Properties : Melting point (180–182°C) suggests moderate crystallinity, likely influenced by the fluorophenyl substituent . The target compound’s cyclohexyl-isochroman fusion may reduce melting point due to conformational flexibility.

Piperazine-Based Carboxamides

Compound from : N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide replaces the cyclohexyl group with a piperazine ring.

  • Structural Insights: X-ray crystallography reveals a mean C–C bond length of 0.005 Å and an R factor of 0.058, indicating high structural precision .
  • Functional Comparison : Both compounds utilize pyrimidine for π-π stacking, but the target’s pyrimidinyloxy group may offer stronger hydrogen-bonding capacity.

Enantiomerically Pure Pyrrolidine Carboxamides

Compounds 7d and 7e from : These enantiomeric pyrrolidine derivatives incorporate pyrimido[4,5-d]pyrimidinyl groups.

  • Purity and Analysis : Both exhibit 98% purity via HPLC (Rf = 0.35 in MeOH:CH₂Cl₂) . The target compound’s stereochemistry would require similar chiral resolution techniques.
  • Spectroscopic Data : ¹H NMR of 7d/7e shows distinct peaks for enantiomers (e.g., δ 1.19–1.25 ppm for isopropyl groups) . The target’s trans-cyclohexyl protons may display analogous splitting patterns.

Data Tables

Table 1 : Comparative Overview of Structural Analogs

Compound (Source) Core Structure Key Features Purity (%) Analytical Highlights
Target Compound Cyclohexyl-isochroman Pyrimidinyloxy, trans-1,4 stereochemistry N/A Not reported in evidence
Cyclohexanecarboxamide Methoxyphenyl, indazole N/A ¹H NMR: δ 7.38–7.40 (Ar-H)
Pyrimidine-carboxamide Fluorophenyl, isopropyl N/A IR: 1648 cm⁻¹ (C=O), mp 180°C
Piperazine-carboxamide Chlorophenyl, pyrimidinyl N/A X-ray: R = 0.058
Pyrrolidine-carboxamide Pyrimido-pyrimidinyl, methyl 98 HPLC Rf = 0.35

Research Findings and Trends

  • Stereochemistry : Enantiomer separation (e.g., ’s 7d/7e) is critical for activity in chiral environments . The target’s trans-cyclohexyl configuration may similarly influence receptor binding.
  • Solubility : Pyrimidinyloxy and carboxamide groups () enhance aqueous solubility via hydrogen bonding, whereas cyclohexyl/isochroman moieties (Target, ) may limit it .
  • Contradictions : Despite similar HPLC purity (98%), ’s compounds have identical Rf values, suggesting comparable polarity, whereas structural differences in other analogs lead to varied chromatographic behavior .

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